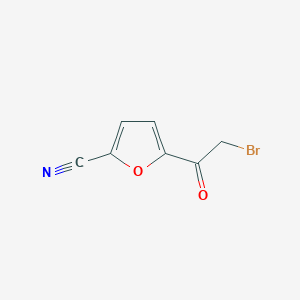![molecular formula C8H5BrCl2 B12863218 2-[(E)-2-bromovinyl]-1,3-dichlorobenzene](/img/structure/B12863218.png)
2-[(E)-2-bromovinyl]-1,3-dichlorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Bromoethenyl)-1,3-dichlorobenzene is an organic compound with the molecular formula C8H5BrCl2 It is a derivative of benzene, where the benzene ring is substituted with a bromoethenyl group and two chlorine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoethenyl)-1,3-dichlorobenzene typically involves the bromination of 1,3-dichlorobenzene followed by a vinylation reaction. One common method is the electrophilic aromatic substitution reaction where 1,3-dichlorobenzene reacts with bromine in the presence of a catalyst such as iron(III) bromide to form 2-bromo-1,3-dichlorobenzene. This intermediate can then undergo a Heck reaction with vinyl halides to introduce the bromoethenyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process typically involves stringent control of temperature, pressure, and the use of high-purity reagents to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
2-(2-Bromoethenyl)-1,3-dichlorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Addition Reactions: The double bond in the bromoethenyl group can participate in addition reactions with various reagents.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Addition: Hydrogenation reactions can be carried out using catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation can produce carboxylic acids or ketones.
科学的研究の応用
2-(2-Bromoethenyl)-1,3-dichlorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 2-(2-Bromoethenyl)-1,3-dichlorobenzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromoethenyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The chlorine atoms can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-Bromoethanol: Another brominated compound with different functional groups and reactivity.
2-Bromoethylammonium bromide: A brominated amine with distinct chemical properties.
Uniqueness
2-(2-Bromoethenyl)-1,3-dichlorobenzene is unique due to the presence of both bromoethenyl and dichlorobenzene moieties, which confer specific reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
特性
分子式 |
C8H5BrCl2 |
|---|---|
分子量 |
251.93 g/mol |
IUPAC名 |
2-[(E)-2-bromoethenyl]-1,3-dichlorobenzene |
InChI |
InChI=1S/C8H5BrCl2/c9-5-4-6-7(10)2-1-3-8(6)11/h1-5H/b5-4+ |
InChIキー |
WEIUNGVFKIXYTI-SNAWJCMRSA-N |
異性体SMILES |
C1=CC(=C(C(=C1)Cl)/C=C/Br)Cl |
正規SMILES |
C1=CC(=C(C(=C1)Cl)C=CBr)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


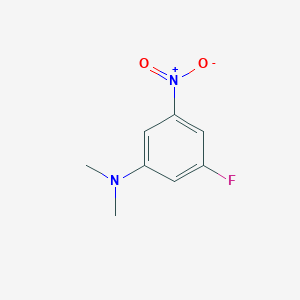
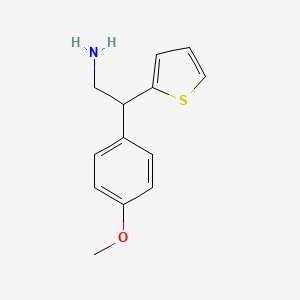
![(R)-5-(3-((tert-butyldimethylsilyl)oxy)pyrrolidin-1-yl)-2-morpholino-6-nitrooxazolo[4,5-b]pyridine](/img/structure/B12863142.png)
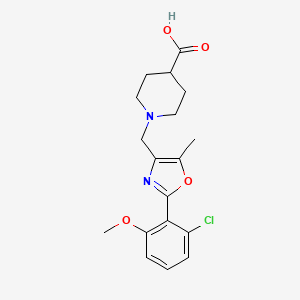
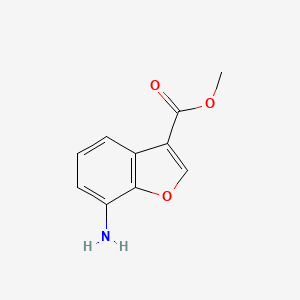
![(2-Chlorobenzo[d]oxazol-4-yl)methanol](/img/structure/B12863176.png)
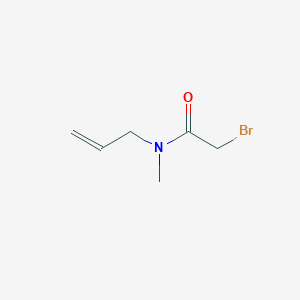
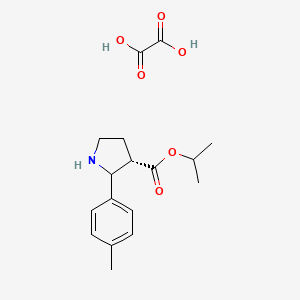
![(E)-N-[4-(Furan-2-yl)butan-2-ylidene]hydroxylamine](/img/structure/B12863187.png)
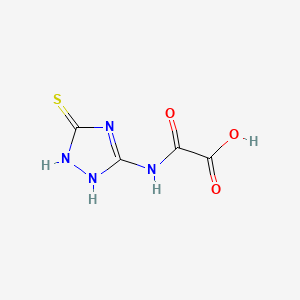

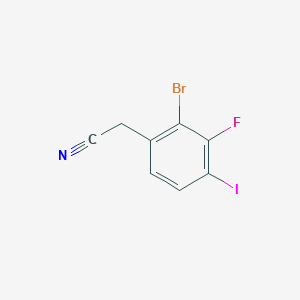
![1-methylpyrano[3,4-c]pyrazol-7(1H)-one](/img/structure/B12863204.png)
